![molecular formula C12H11N3O3 B2397462 N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 91397-35-2](/img/structure/B2397462.png)

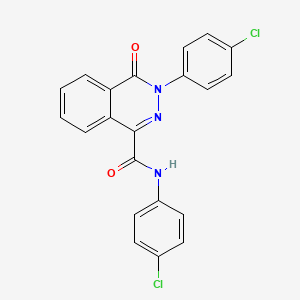

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

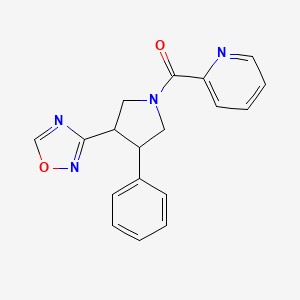

“N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline”, also known as MNO, is a compound with potential implications in various fields. It is an oxazole derivative, which is a class of compounds that have been gaining attention due to their wide spectrum of biological activities .

Synthesis Analysis

Oxazole derivatives, like MNO, are often synthesized as intermediates for the creation of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .Molecular Structure Analysis

The molecular formula of MNO is C13H13N3O3. Oxazoles, including MNO, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis

The molecular weight of MNO is 259.26 g/mol. Oxazoles, including MNO, are stable at room temperature .Applications De Recherche Scientifique

Nitrogen-Containing Compounds in Environmental and Pharmaceutical Industries

Nitrogen-containing organic compounds, such as anilines and nitroarenes, are of significant interest in both environmental science and pharmaceuticals due to their complex behaviors and impacts. The catalytic hydrogenation of nitroarenes to anilines is a critical process in manufacturing dyes, pharmaceuticals, and agrochemicals. The review by Song et al. (2018) emphasizes the importance of selective catalytic hydrogenation of nitroarenes for the dyestuff and pharmaceutical industry, discussing various catalytic technologies including direct hydrogenation, transfer hydrogenation, photocatalytic hydrogenation, and electrocatalytic hydrogenation. This research area involves understanding hydrogen dissociation and the activation of nitro groups during hydrogenation, aiming to design nanostructured catalysts with desired activity and selectivity (Song et al., 2018).

Environmental Implications and Treatment

The environmental implications of nitrogen-containing compounds, particularly in aquatic systems, are also a significant area of research. Nitrous oxide (N₂O) emissions from aquaculture and their global warming potential have been reviewed, indicating that aquaculture is an anthropogenic source of N₂O emission, which is produced during microbial nitrification and denitrification (Hu et al., 2012). This suggests the environmental monitoring and management of nitrogen-containing compounds in industrial and agricultural runoff are critical for sustainable practices.

Biomedical Research

In biomedical research, the genotoxic activities of aniline and its metabolites and their relationship to carcinogenicity have been extensively studied. This includes investigations into how these compounds induce tumors in various organs and their mutagenic potential across different test systems, from viruses to mammalian germ cells (Bomhard & Herbold, 2005). Understanding the biological interactions and impacts of nitrogen-containing compounds, such as the one of interest, could lead to better safety assessments and therapeutic applications.

Advanced Materials and Chemical Synthesis

The synthesis and applications of NTO and its salts, focusing on crystal structure, thermolysis, and the potential as high-energy materials, highlight the ongoing research in developing new materials for various applications. Studies on these compounds contribute to the fields of materials science and chemical engineering, showing the potential for innovations in energetic materials and other chemical products (Singh & Felix, 2003).

Orientations Futures

Oxazole derivatives, including MNO, have been the focus of many research studies due to their wide range of biological activities . They are considered valuable scaffolds for medical applications, and their utility as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Therefore, it can be expected that MNO and similar compounds will continue to be a subject of future research.

Propriétés

IUPAC Name |

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-9-12(15(16)17)11(18-14-9)7-8-13-10-5-3-2-4-6-10/h2-8,13H,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXODHMQYMTVPPB-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)

![N-ethyl-1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2397385.png)

![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)

![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)

![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)